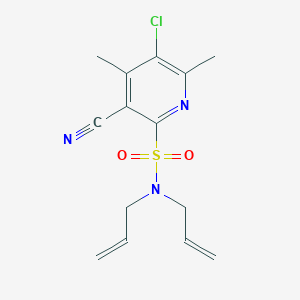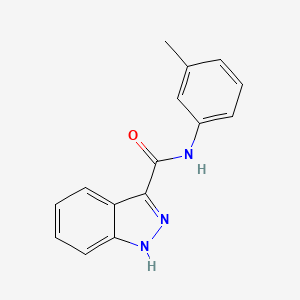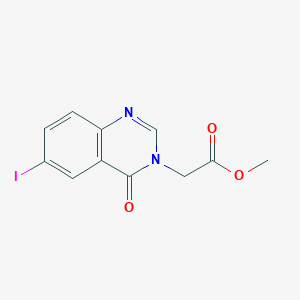![molecular formula C15H14F3NO3 B3746869 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B3746869.png)
1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one
Descripción general
Descripción
1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one, also known as TFMP, is a chemical compound that has been widely used in scientific research. This compound is a synthetic analog of amphetamines and has been found to have potential applications in the fields of neuroscience, pharmacology, and toxicology.
Mecanismo De Acción
1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one acts as a releasing agent of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. It binds to the vesicular monoamine transporter 2 (VMAT2) and promotes the release of these neurotransmitters from the presynaptic neuron into the synaptic cleft. This results in an increase in extracellular levels of these neurotransmitters, which can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can increase locomotor activity, induce hyperthermia, and decrease appetite. It can also increase heart rate, blood pressure, and respiration. In addition, this compound has been found to have neuroprotective effects against oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one in lab experiments is its high potency and selectivity for monoamine neurotransmitter release. It can induce a robust and specific response in vitro and in vivo. However, one of the limitations of using this compound is its potential toxicity and side effects. It can cause neurotoxicity, cardiotoxicity, and hepatotoxicity at high doses or prolonged exposure.
Direcciones Futuras
For research on 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one include the identification of more potent and selective analogs, the investigation of long-term effects, and the development of safer and more effective compounds for clinical use.
Aplicaciones Científicas De Investigación
1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been extensively studied in the fields of neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used to study the effects of amphetamines on the central nervous system. It has been found that this compound can induce the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in reward, motivation, and mood regulation. In pharmacology, this compound has been used to study the potential therapeutic effects of amphetamine analogs on various disorders, such as attention deficit hyperactivity disorder (ADHD), depression, and obesity. In toxicology, this compound has been used to study the toxic effects of amphetamine analogs on different organs and systems, such as the liver, kidneys, and cardiovascular system.
Propiedades
IUPAC Name |
1-(5-methylfuran-2-yl)-3-[4-(trifluoromethoxy)anilino]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-10-2-7-14(21-10)13(20)8-9-19-11-3-5-12(6-4-11)22-15(16,17)18/h2-7,19H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSDINCNCUBLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CCNC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B3746805.png)
![ethyl 3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3746807.png)

![1,3-dimethyl-2,6-dioxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B3746822.png)
![2,4-dichloro-N-(3-chloro-4-morpholin-4-ylphenyl)-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3746825.png)
![2,4-dichloro-N-[2-(4-chlorophenyl)-1,1-dimethylethyl]-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3746826.png)




![2-[(pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B3746858.png)
![1-(1-benzofuran-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B3746863.png)
![(8-bromodibenzo[b,f]oxepin-3-yl)amine](/img/structure/B3746886.png)
![4-amino-3-{[(4-fluorophenyl)amino]carbonyl}isothiazole-5-carboxylic acid](/img/structure/B3746890.png)